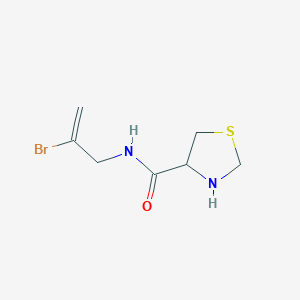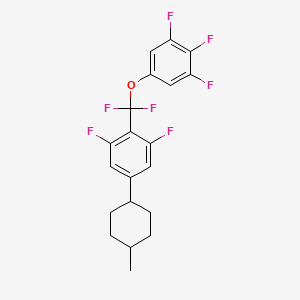
Benzonitrile,3-choro-5-methoxy-4-(trifluoromethoxy)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile core substituted with chloro, methoxy, and trifluoromethoxy groups. The trifluoromethoxy group is particularly notable for its influence on the compound’s chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxy-4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene derivatives. In this process, the toluene derivative is reacted with ammonia and oxygen at elevated temperatures (400-450°C) to produce the corresponding benzonitrile . This method is scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzylamine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzonitrile derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
科学的研究の応用
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is primarily influenced by its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro and methoxy groups.
3-(Trifluoromethyl)benzonitrile: Similar but lacks the chloro and methoxy groups.
4-Methoxybenzonitrile: Similar but lacks the trifluoromethoxy and chloro groups.
Uniqueness
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the chloro and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C9H5ClF3NO2 |
|---|---|
分子量 |
251.59 g/mol |
IUPAC名 |
3-chloro-5-methoxy-4-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5ClF3NO2/c1-15-7-3-5(4-14)2-6(10)8(7)16-9(11,12)13/h2-3H,1H3 |
InChIキー |
BGMBMQMBCUKURD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)
![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)

![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)





